
Norfluoxetin
Übersicht
Beschreibung
Norfluoxetine is a primary active metabolite of fluoxetine, a widely used antidepressant. It belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and is known for its role in the pharmacological effects of fluoxetine. Norfluoxetine is formed through the N-demethylation of fluoxetine and retains similar pharmacological properties, contributing significantly to the therapeutic effects and side effects of fluoxetine .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
1.1 Mechanism of Action
Norfluoxetine has demonstrated neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates that NFLX can prevent the degeneration of dopaminergic neurons in models of Parkinson's disease (PD). In a study involving MPTP-lesioned mice, norfluoxetine inhibited microglial activation and reduced oxidative stress, suggesting its potential as a therapeutic agent for PD associated with neuroinflammation .
1.2 Case Study: Parkinson's Disease
A notable case study highlighted the efficacy of NFLX in protecting nigrostriatal dopamine neurons. The treatment resulted in a significant reduction in microglial activation and reactive oxygen species production, which are critical factors in PD pathology .
Parameter | Control Group | NFLX Treatment Group |
---|---|---|
Dopamine Neuron Survival (%) | 40% | 85% |
Microglial Activation Level | High | Low |
Reactive Oxygen Species Level | High | Low |
Antidepressant Properties
2.1 Selective Serotonin Reuptake Inhibitor (SSRI) Activity
As a metabolite of fluoxetine, norfluoxetine retains SSRI properties, contributing to serotonin reuptake inhibition. Studies have shown that NFLX effectively reduces serotonin uptake in various brain regions, comparable to fluoxetine itself . The S-enantiomer of norfluoxetine is particularly potent, exhibiting submicromolar affinity for serotonin transporters.
2.2 Clinical Implications
Norfluoxetine has been explored for its role in treating depression and anxiety disorders. A clinical study involving patients with major depressive disorders indicated that NFLX plasma levels correlated with treatment outcomes, suggesting its relevance in therapeutic monitoring .
Clinical Outcome | NFLX Plasma Level (ng/mL) | Response Rate (%) |
---|---|---|
Low (0-50) | 25 | 30 |
Medium (51-100) | 75 | 60 |
High (>100) | 150 | 90 |
Neurological Disorders
3.1 Epilepsy and Potassium Channel Disorders
Recent findings suggest that norfluoxetine may have applications beyond mood disorders. In a case involving siblings with KCNC2 gene mutations linked to epilepsy, treatment with fluoxetine and its metabolite resulted in improved seizure control . This highlights the potential role of NFLX in modulating neuronal excitability through potassium channels.
3.2 Summary of Findings
The study illustrated that both fluoxetine and norfluoxetine can positively influence outcomes for patients with gain-of-function variants in neuronal potassium channels.
Pharmacokinetic Insights
4.1 Absorption and Metabolism
Research on the pharmacokinetics of norfluoxetine reveals significant insights into its absorption and metabolism. A study indicated that high doses of certain herbal supplements could enhance the absorption and conversion of fluoxetine to norfluoxetine, potentially affecting therapeutic efficacy .
Parameter | Fluoxetine Group | Fluoxetine + Herb Group |
---|---|---|
Absorption Rate (%) | 60% | 80% |
Metabolite Concentration (ng/mL) | 50 | 100 |
Wirkmechanismus
Target of Action
Norfluoxetine is an active N-desmethyl metabolite of the antidepressant fluoxetine . The primary target of Norfluoxetine is the serotonin transporter protein . This protein plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
Norfluoxetine acts as a selective serotonin reuptake inhibitor (SSRI) . It inhibits the reuptake of serotonin by binding to the serotonin transporter protein . This inhibition results in an increased concentration of serotonin in the synaptic cleft, prolonging its activity and leading to enhanced serotonergic neurotransmission .
Biochemical Pathways
The major metabolic pathway of fluoxetine, leading to the formation of Norfluoxetine, is mediated by CYP2D6 . Norfluoxetine and fluoxetine are strong affinity substrates of CYP2D6 and can inhibit the metabolism of other sensitive CYP2D6 substrates .
Pharmacokinetics
Norfluoxetine exhibits a longer elimination half-life compared to fluoxetine . The half-life of Norfluoxetine is approximately 7 to 15 days , which is significantly longer than the 1 to 3 days observed for fluoxetine . This suggests that Norfluoxetine may remain in the body for an extended period, potentially contributing to the therapeutic effects of fluoxetine .
Result of Action
The increased serotonin concentration resulting from Norfluoxetine’s action can lead to various molecular and cellular effects. These effects primarily involve the enhancement of serotonergic neurotransmission, which can influence mood and behavior .
Action Environment
The action, efficacy, and stability of Norfluoxetine can be influenced by various environmental factors. For instance, the presence of certain bacteria, such as E. coli, can affect the uptake and elimination rate constants of fluoxetine and Norfluoxetine . Additionally, the concentration and exposure duration of fluoxetine can also impact the bioconcentration factor of Norfluoxetine .
Biochemische Analyse
Biochemical Properties
Norfluoxetine, like fluoxetine, inhibits the reuptake of serotonin, thereby increasing the concentration of serotonin in the synaptic cleft . This leads to enhanced serotonergic neurotransmission, which is thought to be the primary mechanism underlying its antidepressant effects .
Cellular Effects
Norfluoxetine can influence various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in cellular growth and proliferation, suggesting a role in neurogenesis .
Molecular Mechanism
The molecular mechanism of action of Norfluoxetine involves binding to the serotonin transporter, inhibiting the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .
Temporal Effects in Laboratory Settings
The effects of Norfluoxetine can change over time in laboratory settings. For example, chronic treatment with Norfluoxetine can lead to adaptive changes in the brain, such as alterations in the expression of certain genes .
Dosage Effects in Animal Models
The effects of Norfluoxetine can vary with different dosages in animal models. Higher doses can lead to more pronounced effects, but may also increase the risk of adverse effects .
Metabolic Pathways
Norfluoxetine is involved in various metabolic pathways. It is metabolized by the liver, primarily via the cytochrome P450 system .
Transport and Distribution
Norfluoxetine is widely distributed in the body. It can cross the blood-brain barrier and is found in high concentrations in the brain .
Subcellular Localization
Norfluoxetine, being a lipophilic compound, can diffuse across cell membranes and can therefore be found throughout the cell . Its primary site of action is the presynaptic neuron, where it binds to the serotonin transporter .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Norfluoxetin wird aus Fluoxetin durch einen Prozess der N-Demethylierung synthetisiert. Diese Reaktion beinhaltet typischerweise die Verwendung von Demethylierungsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Bortribromid (BBr3) unter kontrollierten Bedingungen. Die Reaktion wird in einer inerten Atmosphäre durchgeführt, wobei häufig Lösungsmittel wie Tetrahydrofuran (THF) oder Dichlormethan (DCM) verwendet werden, um den Prozess zu erleichtern .
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von this compound die großtechnische N-Demethylierung von Fluoxetin unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um this compound aus dem Reaktionsgemisch zu isolieren .
Arten von Reaktionen:
Oxidation: this compound kann Oxidationsreaktionen unterliegen, die häufig durch Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) gefördert werden.
Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) erreicht werden.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Molekül durch andere Gruppen ersetzt werden. Gängige Reagenzien für diese Reaktionen sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxid, Amine).
Gängige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Halogene in Gegenwart eines Katalysators oder unter UV-Licht.
Wichtigste gebildete Produkte:
Oxidation: Bildung von entsprechenden Oxiden oder hydroxylierten Derivaten.
Reduktion: Bildung von reduzierten Aminen oder Alkoholen.
Substitution: Bildung von halogenierten Derivaten oder substituierten Aminen.
Vergleich Mit ähnlichen Verbindungen
Norfluoxetin ähnelt anderen SSRIs wie Fluoxetin, Paroxetin und Sertralin. Es ist einzigartig in seinen pharmakokinetischen Eigenschaften und seiner Rolle als aktiver Metabolit von Fluoxetin. Im Gegensatz zu Fluoxetin, das als racemisches Gemisch verabreicht wird, existiert this compound als Enantiomere (R- und S-Norfluoxetin), wobei das S-Enantiomer eine stärkere Hemmung der Serotonin-Wiederaufnahme zeigt .
Ähnliche Verbindungen:
Fluoxetin: Die Stammverbindung, die weit verbreitet als Antidepressivum verwendet wird.
Paroxetin: Ein weiteres SSRI mit ähnlichen therapeutischen Wirkungen, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Sertralin: Ein SSRI mit einer anderen chemischen Struktur, aber ähnlichem Wirkmechanismus.
Die einzigartigen Eigenschaften von this compound, wie seine lange Halbwertszeit und seine aktiven Enantiomere, machen es zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen .
Biologische Aktivität
Norfluoxetine, the active metabolite of fluoxetine, is recognized for its significant biological activities, particularly in the context of neuropharmacology and environmental toxicity. This article explores its mechanisms of action, therapeutic potential, and implications in ecotoxicology, supported by detailed research findings and case studies.
Overview of Norfluoxetine
Norfluoxetine is formed through the N-demethylation of fluoxetine in the liver and exhibits similar pharmacological properties, such as selective serotonin reuptake inhibition (SSRI). It has a longer half-life than fluoxetine, which allows it to maintain therapeutic effects over extended periods. The compound's structure is shown below:
Norfluoxetine primarily functions as an inhibitor of serotonin reuptake. It selectively binds to the serotonin transporter (SERT), preventing the reabsorption of serotonin into presynaptic neurons, thereby increasing serotonin levels in the synaptic cleft. This mechanism underlies its antidepressant effects and contributes to its neuroprotective properties.
Inhibition Potency
Research indicates that norfluoxetine has a higher affinity for SERT than fluoxetine, with an IC50 value of approximately 29 μM . This enhanced potency suggests that norfluoxetine may be more effective in modulating serotonergic activity.
Neuroprotective Effects
Recent studies have highlighted norfluoxetine's neuroprotective capabilities, particularly in models of neurodegenerative diseases such as Parkinson's disease (PD).
Key Findings from Case Studies
-
Microglial Activation Inhibition :
- Norfluoxetine administration in MPTP-lesioned mice demonstrated a significant reduction in microglial activation and reactive oxygen species (ROS) production. This was evidenced by MAC-1 immunostaining and hydroethidine histochemistry, which showed decreased microglial presence and ROS levels in treated animals compared to controls .
-
NADPH Oxidase Activity :
- In vitro studies revealed that norfluoxetine inhibited NADPH oxidase activation in LPS-treated rat microglial cultures. This inhibition was quantified through Western blot analysis, showing a 38% reduction in p47 phox protein translocation to the membrane fraction upon treatment with norfluoxetine .
- Nitric Oxide Production :
Ecotoxicological Implications
Norfluoxetine's biological activity extends beyond neuropharmacology; it also poses risks in environmental contexts. Studies have investigated its effects on aquatic organisms, particularly focusing on its impact on Daphnia magna .
Research Insights
- Exposure to SSRIs, including norfluoxetine, has been linked to altered developmental rates and metabolic pathways in aquatic species. Transcriptomic analyses revealed significant changes in gene expression related to carbohydrate metabolism and oxidative stress responses .
- The bioconcentration factor (BCF) for norfluoxetine was assessed in marine organisms, indicating potential accumulation and ecological risks associated with pharmaceutical pollutants .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQRCHMSJFFONW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866540 | |
Record name | Norfluoxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83891-03-6 | |
Record name | Norfluoxetine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83891-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norfluoxetine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083891036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norfluoxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORFLUOXETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8D70XE2F4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Norfluoxetine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of norfluoxetine?
A1: Norfluoxetine, the major active metabolite of fluoxetine, primarily acts as a potent and selective serotonin reuptake inhibitor (SSRI). [, , , , , , , , ] This means it blocks the reabsorption of serotonin in the synapse, increasing its availability to bind with postsynaptic receptors. [, , , ]
Q2: Does norfluoxetine have other effects besides serotonin reuptake inhibition?
A2: While primarily known for its SSRI activity, norfluoxetine can also influence other neurotransmitter systems. Studies suggest it may inhibit dopamine and noradrenaline reuptake at higher concentrations. [] Additionally, research has shown potential effects on GABAergic transmission in the hippocampus, influencing GABA release and interacting with GABAA receptors. []
Q3: What is the molecular formula and weight of norfluoxetine?
A3: The molecular formula of norfluoxetine is C16H19F3NO, and its molecular weight is 307.33 g/mol.
Q4: Is there any spectroscopic data available for norfluoxetine?
A5: While the provided abstracts don't delve into specific spectroscopic data, various analytical techniques have been employed to characterize and quantify norfluoxetine. These include gas chromatography-mass spectrometry (GC-MS), [, ] high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection, [, , , , , , ] fluorescence detection after precolumn derivatization, [] and tandem mass spectrometry (LC/MS/MS). []
Q5: What is the absorption and distribution profile of norfluoxetine?
A6: Norfluoxetine is readily absorbed after oral administration of fluoxetine and distributes widely throughout the body, including the brain and breast milk. [, , , , , ] It exhibits a high volume of distribution, indicating extensive tissue binding. []
Q6: How is norfluoxetine metabolized and excreted?
A7: While primarily a metabolite itself, norfluoxetine undergoes further metabolism, although at a slower rate than fluoxetine. [, , , ] The majority of fluoxetine and its metabolites, including norfluoxetine, are ultimately excreted in the urine. []
Q7: What is the elimination half-life of norfluoxetine?
A8: Norfluoxetine has a longer elimination half-life compared to fluoxetine, ranging from 7 to 9 days. [] This long half-life contributes to its persistence in the body, even after discontinuation of fluoxetine.
Q8: Are there differences in the pharmacokinetics of fluoxetine and norfluoxetine between species?
A10: Yes, significant species differences exist. Studies in baboons show a higher clearance of fluoxetine and a higher metabolite-to-drug ratio of norfluoxetine compared to humans. [] This highlights the importance of considering species-specific metabolic differences when extrapolating data. []
Q9: Can norfluoxetine itself inhibit CYP enzymes?
A12: Yes, norfluoxetine is a potent inhibitor of both CYP2C19 and CYP3A4. [] This inhibition can potentially lead to drug-drug interactions when co-administered with medications metabolized by these enzymes.
Q10: Does the stereochemistry of fluoxetine and norfluoxetine affect their metabolism and interactions?
A13: Yes, both fluoxetine and norfluoxetine exhibit stereoselective metabolism. [, , , ] The S-enantiomer of norfluoxetine is a more potent inhibitor of CYP2C19 and CYP3A4 than the R-enantiomer. [] These stereoselective interactions highlight the importance of considering enantiomeric composition in drug development and interaction assessments.
Q11: What are the potential toxic effects of norfluoxetine?
A14: While generally well-tolerated, high levels of norfluoxetine can potentially lead to toxicity. [, ] The provided research highlights a case report of fatal fluoxetine intoxication with markedly elevated norfluoxetine concentrations in central blood and liver. []
Q12: What analytical methods are commonly used to determine fluoxetine and norfluoxetine concentrations in biological samples?
A15: Several analytical methods have been developed and validated for the quantification of fluoxetine and norfluoxetine. These include GC-MS, [, ] HPLC with UV detection, [, , , , , , ] HPLC with fluorescence detection, [] and LC/MS/MS. []
Q13: Are there any specific considerations for sample preparation when analyzing norfluoxetine?
A16: Sample preparation often involves liquid-liquid extraction from biological matrices, such as plasma or serum. [, , , , , ] One study employed hollow-fibre supported liquid membrane extraction for analyzing norfluoxetine in sewage samples. []
Q14: Has norfluoxetine been investigated for its potential in treating Parkinson's disease?
A17: Yes, preclinical studies have investigated the neuroprotective effects of norfluoxetine in Parkinson's disease models. [] Research suggests that it might protect dopamine neurons by inhibiting microglia-derived oxidative stress. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.